molecular formula C18H30O3 B163652 9S-HOTrE CAS No. 89886-42-0

9S-HOTrE

Cat. No. B163652
CAS RN: 89886-42-0
M. Wt: 294.4 g/mol
InChI Key: RIGGEAZDTKMXSI-MEBVTJQTSA-N
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Description

Molecular Structure Analysis

The molecular formula of 9S-HOTrE is C18H30O3 . It has an average mass of 294.429 Da and a monoisotopic mass of 294.219482 Da . The ChemSpider ID is 21467281 .

Scientific Research Applications

Understanding Steroid Receptor Interactions

A significant area of scientific research involving 9S-HOTrE is its role in steroid receptor interactions. This area has been explored to understand the structure and physiological significance of untransformed 9S receptors, particularly in relation to heat shock proteins like hsp90. These interactions are crucial for comprehending the functioning of steroid receptors and their association with hsp90, which is essential for the receptors to be in a native hormone-binding state (Pratt & Toft, 1997).

Effects on Energy Metabolism

Research has also been conducted on the effects of 9S-HOTrE on energy metabolism. For example, studies have shown that CYP2B6 metabolizes dietary polyunsaturated fatty acids into oxylipins like 9-HODE and 9-HOTrE, which are significant agonists for certain peroxisome proliferator activated receptors (PPARs). This research sheds light on the mechanisms behind certain substances and oxylipin-mediated hepatic steatosis, contributing to our understanding of metabolic processes in the liver (Evans, Eccles, & Baldwin, 2022).

Applications in Receptor-Hsp90 Heterocomplex Studies

The study of the untransformed 9S state of steroid and dioxin receptors provides a unique system for examining the function of hsp90, a heat shock protein. This research is pivotal for understanding the hormonal control of receptor association with hsp90 and the subsequent physiological processes. It provides insight into the receptor-hsp90 heterocomplex and its role in steroid hormone action, contributing to the broader understanding of protein processing in cells (Pratt & Toft, 1997).

properties

IUPAC Name

(9S,10E,12Z,15Z)-9-hydroxyoctadeca-10,12,15-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h3-4,6,8,11,14,17,19H,2,5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b4-3-,8-6-,14-11+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGGEAZDTKMXSI-MEBVTJQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC(CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C=C\[C@H](CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601345732
Record name 9(S)-Hydroxy-10E,12Z,15Z-octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Hydroxy-10,12,15-octadecatrienoic acid

CAS RN

89886-42-0
Record name 9-HOTrE
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89886-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Hydroxy-10,12,15-octadecatrienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9(S)-Hydroxy-10E,12Z,15Z-octadecatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
E Hewawasam, G Liu, DW Jeffery… - … and Essential Fatty …, 2018 - Elsevier
… A stock solution of mixed oxylipin standards (consisting of 9S–HOTre, 14(15)–EpETE, 4–HDHA, 16(17)–EpDPA, 19(20)–EpDPA, 13–HODE, 9–oxoODE, 13–oxoODE, 9,10–diHOME, 5–…
Number of citations: 15 www.sciencedirect.com
SE van der Krieken, HE Popeijus, I Bendik… - Lipids, 2018 - Wiley Online Library
Increasing apolipoprotein A‐I (apoA‐I), the predominant protein of high‐density lipoprotein (HDL) particles, has favorable effects on atherogenic risk factors. Here, we investigated the …
Number of citations: 5 aocs.onlinelibrary.wiley.com
L Cambiaggi, A Chakravarty, N Noureddine… - International Journal of …, 2023 - mdpi.com
… derivatives 9S-hydroxy-octadecatrienoic acid (9S-HOTrE) and 13S-HOTrE, respectively. … This 9S-HOTrE, however, was shown to also serve as a substrate for human recombinant 15…
Number of citations: 6 www.mdpi.com
T Zhao, Y Wang, X Guo, H Li, W Jiang, Y Xiao… - Experimental Eye …, 2022 - Elsevier
… In our study, the levels of two ALA derived LOX products, namely, 9S-HOTrE and 13S-HOTrE, were both increased in PDR patients. ALA derived 13-HOTrE exert anti-inflammatory effect …
Number of citations: 8 www.sciencedirect.com
Y He, M van Mever, W Yang, L Huang, R Ramautar… - Metabolites, 2022 - mdpi.com
… analysis of oxylipins, oxidative stress markers, endocannabinoids, and bile acids for ocular surface cicatrizing conjunctivitis, and identified 9S-hydroxy octadecatrienoic acid (9S-HOTrE) …
Number of citations: 1 www.mdpi.com
SE Kim, J Lee, JU An, TH Kim, CW Oh, YJ Ko… - … et Biophysica Acta (BBA …, 2022 - Elsevier
Lipoxygenases (LOXs) biosynthesize lipid mediators (LMs) as human signaling molecules. Among LMs, specialized pro-resolving mediators (SPMs) are involved in the resolution of …
Number of citations: 8 www.sciencedirect.com
P Kumari, R Reddy, B Jha - Marine biotechnology, 2014 - Springer
The present study investigated the contents of hydroxy-oxylipins hydroxyoctadecadienoic acids (HODEs), hydroxyoctadecatrienoic acids (HOTrEs), and hydroxyeicosatetraenoic acids (…
Number of citations: 22 link.springer.com
Y Chen, A Wennman, S Karkehabadi, Å Engström… - Journal of Lipid …, 2016 - ASBMB
The crystal structure of 13R-manganese lipoxygenase (MnLOX) of Gaeumannomyces graminis (Gg) in complex with zonadhesin of Pichia pastoris was solved by molecular replacement…
Number of citations: 18 www.jlr.org
Y Du, D Li, D Lu, R Zhang, Y Zhao, Q Zhong, S Ji… - Food & Function, 2022 - pubs.rsc.org
Mulberry leaves exhibit anti-lipogenic and lipid-lowering effects. However, the lipid biomarkers and underlying mechanisms for the improvement of the action of mulberry leaves on …
Number of citations: 2 pubs.rsc.org
I Hartling, A Cremonesi, E Osuna, PH Lou… - Clinical Chemistry and …, 2021 - degruyter.com
Objectives Lipid mediators are bioactive lipids which help regulate inflammation. We aimed to develop an ultra-high-performance liquid chromatography-tandem mass spectrometry (…
Number of citations: 19 www.degruyter.com

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